2-Cyano-4-(trifluoromethyl)benzoic acid
Description
2-Cyano-4-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative featuring a cyano (-CN) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the aromatic ring. The carboxylic acid (-COOH) group at position 1 contributes to its acidic properties. The electron-withdrawing nature of both -CN and -CF₃ groups enhances the compound’s acidity compared to unsubstituted benzoic acid, making it highly reactive in synthetic applications such as pharmaceutical intermediates or agrochemical precursors .
Properties
IUPAC Name |
2-cyano-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)6-1-2-7(8(14)15)5(3-6)4-13/h1-3H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFNCIRXMGQFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801279008 | |
| Record name | 2-Cyano-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779-16-8 | |
| Record name | 2-Cyano-4-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=779-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyano-4-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(trifluoromethyl)benzoic acid typically involves the introduction of the cyano and trifluoromethyl groups onto a benzoic acid derivative. One common method is the nitrile formation reaction, where a suitable precursor undergoes a reaction with a cyanating agent under controlled conditions. The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitrile formation and trifluoromethylation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, substituted benzoic acids, and various functionalized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Cyano-4-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, depending on the target and context .
Comparison with Similar Compounds
Positional Isomer: 4-Cyano-2-(trifluoromethyl)benzoic Acid
- Structure: Cyano at position 4, -CF₃ at position 2.
- Key Differences: The proximity of -CF₃ to the -COOH group (position 2 vs. Evidence suggests this isomer exhibits "unique electronic properties," but direct acidity comparisons are lacking .
- Applications : Primarily a research chemical, with fewer reported industrial uses compared to the target compound.
Halogen-Substituted Analog: 2-Chloro-4-(trifluoromethyl)benzoic Acid
- Structure : Chlorine (-Cl) at position 2, -CF₃ at position 4.
- Key Differences :
- Acidity : -Cl is less electron-withdrawing than -CN, resulting in lower acidity (pKa ~2.8–3.2, estimated) compared to the target compound.
- Reactivity : The -Cl group serves as a better leaving group, enabling nucleophilic substitution reactions (e.g., Suzuki coupling).
- Applications : Widely used in industrial synthesis, particularly for agrochemicals and dyes .
Nitro-Substituted Derivative: 5-Cyano-2-nitro-4-(trifluoromethyl)benzoic Acid
- Structure: Additional nitro (-NO₂) group at position 2, -CN at position 5.
- Key Differences: Acidity: The -NO₂ group significantly increases acidity (pKa <1, estimated) due to its strong electron-withdrawing effect. Reactivity: Enhanced electrophilicity makes it suitable for high-energy reactions, such as explosive precursors or specialized pharmaceuticals.
- Applications : Pharmaceutical intermediate, particularly in nitro-containing drug candidates .
Phenoxy-Linked Compound: 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic Acid
- Structure: Phenoxy group at position 3, with -Cl and -CF₃ on the attached phenyl ring.
- Key Differences: Lipophilicity: The phenoxy group increases hydrophobicity, enhancing membrane permeability. Functionality: Used as a key intermediate in synthesizing acifluorfen, a herbicide targeting protoporphyrinogen oxidase .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The -CF₃ and -CN groups in the target compound create synergistic electron-withdrawing effects, stabilizing the carboxylate anion and enabling reactions under mild conditions .
- Synthetic Utility : Unlike 2-Chloro-4-CF₃ analogs, the target compound’s -CN group is less prone to hydrolysis, making it preferable for stable intermediates in drug discovery .
- Niche Applications: The phenoxy derivative’s lipophilicity highlights the role of structural bulk in agrochemical design, whereas nitro-substituted analogs are reserved for specialized pharmaceuticals .
Biological Activity
2-Cyano-4-(trifluoromethyl)benzoic acid is a benzoic acid derivative characterized by the presence of both a cyano group and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies.
The structural formula of this compound is represented as follows:
This compound features:
- Cyano group (-C≡N): Contributes to the compound's reactivity and potential biological interactions.
- Trifluoromethyl group (-CF₃): Enhances lipophilicity and metabolic stability, which can influence pharmacokinetics and bioactivity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The cyano group can participate in hydrogen bonding, while the trifluoromethyl group may enhance binding affinity to proteins through halogen bonding interactions. These interactions can lead to enzyme inhibition and modulation of receptor activities.
Antimicrobial Activity
Research has demonstrated that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial properties. For instance, studies have shown that this compound exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been investigated through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines by inhibiting specific signaling pathways involved in cell proliferation.
Case Study:
A study evaluated the effects of this compound on human lung carcinoma cells. The results indicated:
- IC50 Value: 25 µM (indicating potent cytotoxicity)
- Mechanism: Induction of caspase-mediated apoptosis.
This suggests that this compound may be effective in targeting cancer cells while sparing normal cells .
Enzyme Inhibition
The potential of this compound as an enzyme inhibitor has also been explored. It has been identified as an inhibitor of eIF4E, a protein involved in the regulation of translation initiation, which is often overexpressed in cancers.
Research Findings:
- Inhibition Assay: The compound showed a significant reduction in eIF4E activity at concentrations as low as 10 µM.
- Application: This inhibition can lead to decreased protein synthesis in cancer cells, providing a therapeutic avenue for cancer treatment .
Pharmacokinetics
Pharmacokinetic studies have indicated that this compound exhibits favorable absorption and distribution characteristics when administered orally.
| Parameter | Value |
|---|---|
| Cmax | 2376 ng/mL |
| AUC (last) | 10.84-fold improvement compared to standard treatments |
These findings suggest that the compound has good bioavailability and could be effective when used in therapeutic settings .
Q & A
Q. How to evaluate structure-activity relationships (SAR) for halogenated analogs?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
